4-Chlorooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

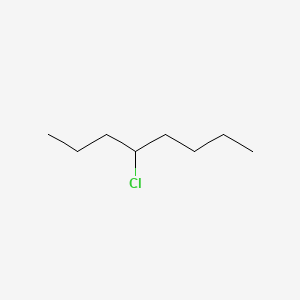

Structure

3D Structure

Properties

IUPAC Name |

4-chlorooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMFDQMGOZQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883633 | |

| Record name | Octane, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-07-5 | |

| Record name | 4-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorooctane. The document is structured to serve as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and key chemical characteristics. All numerical data is presented in clear, tabular formats for ease of comparison and reference. Furthermore, this guide includes generalized, detailed experimental protocols for the determination of key physical properties, providing a practical framework for laboratory investigation. A logical relationship diagram is also provided to visualize the interconnectedness of its properties.

Introduction

This compound (CAS No: 999-07-5) is a halogenated alkane with the chemical formula C₈H₁₇Cl.[1][2][3] As a secondary chloroalkane, its physical and chemical behaviors are dictated by the presence of a chlorine atom on the fourth carbon of an eight-carbon chain. This structure imparts a moderate polarity to the molecule and makes the fourth carbon atom a reactive site for nucleophilic substitution and elimination reactions.[4][5] Understanding the fundamental properties of this compound is crucial for its application in organic synthesis, where it can serve as an intermediate or a solvent.[6] This guide aims to consolidate the available data on its physical and chemical characteristics, providing a solid foundation for its safe handling, application, and further research.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various experimental conditions, including its solubility, volatility, and density. It is important to note that some variation in reported values exists in the literature, which can be attributed to different experimental conditions and measurement techniques.

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Octane, 4-chloro-; (±)-4-Chlorooctane | [1][7] |

| CAS Number | 999-07-5 | [1][7][8] |

| Molecular Formula | C₈H₁₇Cl | [1][2][3][8] |

| Molecular Weight | 148.67 g/mol | [7][9][10] |

| Appearance | Colorless liquid (inferred) | [6] |

| Odor | Strong chlorinated odor (inferred) | [6] |

Quantitative Physical Properties

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Density | 0.8756 g/cm³ | 20 | [1] | |

| 0.862 g/cm³ | [11][12] | |||

| Boiling Point | 173.4 °C | 760 mmHg | [11][12] | |

| 92 °C | 50 Torr | [1] | ||

| Melting Point | -41.9 °C (estimate) | [1][12] | ||

| Flash Point | 52.5 °C | [1][11][12] | ||

| Refractive Index | 1.423 | 20 | [1][11][12] | |

| Solubility | Insoluble in water; soluble in organic solvents | Room Temperature | [13] | |

| XLogP3 | 4.0 | [2] |

Chemical Properties and Reactivity

As a secondary alkyl halide, this compound exhibits reactivity characteristic of this class of compounds. The carbon-chlorine bond is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The primary reaction pathways for this compound are nucleophilic substitution and elimination reactions.[4][5]

Nucleophilic Substitution Reactions

This compound can undergo both Sₙ1 and Sₙ2 reactions, with the specific pathway being influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism, leading to an inversion of stereochemistry at the chiral center. Weaker nucleophiles and polar protic solvents can promote the Sₙ1 mechanism, which proceeds through a carbocation intermediate.[12][14]

Common nucleophilic substitution reactions include:

-

Hydrolysis: Reaction with water or hydroxide ions to form 4-octanol.[5]

-

Cyanation: Reaction with cyanide salts (e.g., NaCN) to form 4-cyanooctane.[14]

-

Amination: Reaction with ammonia or amines to produce the corresponding amines.[14]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E1 or E2) to form alkenes. The use of a bulky base, such as potassium tert-butoxide, typically favors elimination over substitution. The major and minor alkene products will be determined by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[5][12]

Reaction with Metals

This compound can react with certain metals. For example, reaction with magnesium in dry ether would form the corresponding Grignard reagent, 4-octylmagnesium chloride, a powerful tool in organic synthesis for forming new carbon-carbon bonds.[4][15]

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16] Keep containers tightly closed.[16] Store separately from strong oxidizing agents and bases.

-

Toxicity: Specific toxicity data for this compound is limited. However, many alkyl halides are toxic and can be carcinogenic.[15] Avoid contact with skin and eyes, and prevent ingestion.

Experimental Protocols

The following are generalized, detailed experimental protocols for the determination of key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Micro-Scale Method)

Objective: To determine the boiling point of a liquid sample using a small volume.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube and thermometer

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.[7]

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into the heating bath, making sure the liquid in the test tube is below the level of the heating medium.

-

Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.

Determination of Density

Objective: To determine the density of a liquid by measuring its mass and volume.

Apparatus:

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[18][19]

-

Add a known volume of this compound (e.g., 5.00 mL) to the graduated cylinder or fill the pycnometer to its calibrated volume.[20][21]

-

Measure and record the combined mass of the container and the liquid.[18][19]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[22]

-

Repeat the measurement at a controlled temperature for accuracy.

Determination of Refractive Index

Objective: To measure the refractive index of a liquid, which is a measure of how much light bends as it passes through the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for high precision)

-

Dropper or pipette

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the lower prism.[23]

-

Close the prisms and allow a few moments for the temperature to equilibrate. If using a water bath, ensure the temperature is stable.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus.

-

Adjust the compensator to eliminate any color fringes.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.[23] Record the temperature at which the measurement was taken.

Visualizations

Logical Relationship of this compound Properties

Caption: Logical relationships of this compound's properties.

Conclusion

This technical guide has provided a detailed compilation of the physical and chemical properties of this compound. The tabulated data offers a quick and accessible reference for its key characteristics. While specific experimental data for this compound is somewhat limited in publicly accessible literature, the provided generalized protocols offer a robust framework for its analysis in a laboratory setting. The discussion on its chemical reactivity, typical of a secondary chloroalkane, highlights its potential utility in organic synthesis. For safe handling and use, it is imperative to adhere to the general safety protocols for halogenated hydrocarbons. This guide serves as a foundational document for researchers and professionals requiring a comprehensive understanding of this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. pubs.aip.org [pubs.aip.org]

- 3. phillysim.org [phillysim.org]

- 4. ck12.org [ck12.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Page loading... [guidechem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. filab.fr [filab.fr]

- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 13. aidic.it [aidic.it]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 21. wjec.co.uk [wjec.co.uk]

- 22. homesciencetools.com [homesciencetools.com]

- 23. athabascau.ca [athabascau.ca]

Spectroscopic Profile of 4-Chlorooctane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorooctane (CAS No. 999-07-5), a chlorinated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and graphical representations of analytical workflows.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Multiplet | 1H | CH-Cl (C4) |

| ~1.75 | Multiplet | 4H | CH₂ (C3, C5) |

| ~1.35 | Multiplet | 8H | CH₂ (C2, C6, C7) |

| ~0.9 | Triplet | 6H | CH₃ (C1, C8) |

Note: Predicted data based on typical chemical shifts for alkyl halides. Precise values may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~62 | C4 (CH-Cl) |

| ~38 | C3, C5 |

| ~32 | C6 |

| ~27 | C2 |

| ~22 | C7 |

| ~14 | C1, C8 |

Note: Predicted data based on typical chemical shift values for chloroalkanes.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H Stretch (Alkyl) |

| 2931 | Strong | C-H Stretch (Alkyl) |

| 2872 | Strong | C-H Stretch (Alkyl) |

| 1467 | Medium | C-H Bend (CH₂) |

| 1379 | Medium | C-H Bend (CH₃) |

| ~725 | Medium-Strong | C-Cl Stretch |

Note: Peak positions are approximate and based on typical values for alkyl halides.

Table 4: Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 91/93 | High | [C₄H₈Cl]⁺ (α-cleavage) |

| 57 | High | [C₄H₉]⁺ (Loss of C₄H₈Cl) |

| 70 | High | [C₅H₁₀]⁺ (Rearrangement) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical electron ionization mass spectrometry of alkyl halides. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

-

Probe: 5 mm BBFO probe

-

Software: TopSpin 3.x (or equivalent)

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Auto

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 20.5 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Receiver Gain: Auto

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Fourier transformation is applied to the Free Induction Decay (FID).

-

Phase and baseline correction are performed manually.

-

Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR Spectrometer: PerkinElmer Spectrum Two (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.

-

Software: Spectrum 10 (or equivalent)

Sample Preparation:

-

The UATR crystal is cleaned with isopropanol and allowed to dry completely.

-

A background spectrum of the clean, empty crystal is recorded.

-

A small drop of neat this compound is placed directly onto the UATR crystal, ensuring complete coverage of the crystal surface.

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Data Format: Transmittance

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum.

-

Baseline correction may be applied if necessary.

-

Peak picking is performed to identify the wavenumbers of significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Software: MassHunter (or equivalent)

Sample Preparation:

-

A 1 µL sample of a dilute solution of this compound in dichloromethane (1 mg/mL) is prepared.

GC Parameters:

-

Inlet Temperature: 250°C

-

Injection Mode: Split (100:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Final Hold: 5 minutes

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: 35 - 300 amu

-

Solvent Delay: 3 minutes

Data Processing:

-

The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound.

-

The mass spectrum of the peak is extracted and background-subtracted.

-

The molecular ion peak and major fragment ions are identified and their relative abundances are determined.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the workflow for the analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of data from different spectroscopic techniques.

Synthesis of 4-Chlorooctane from 4-Octanol: A Technical Guide

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a versatile pathway for the introduction of a halogen atom which can then be subjected to a variety of nucleophilic substitution and elimination reactions. This guide provides an in-depth overview of the synthesis of 4-chlorooctane from 4-octanol, tailored for researchers, scientists, and professionals in drug development.

Reaction Overview and Mechanisms

The substitution of the hydroxyl group in 4-octanol with a chlorine atom can be achieved through several methods, most commonly involving reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The choice of reagent is critical as it dictates the reaction mechanism, which for a secondary alcohol like 4-octanol, can proceed via either an Sₙ1 or Sₙ2 pathway.

With Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for converting secondary alcohols to alkyl chlorides.[1][2] The reaction typically proceeds through a chlorosulfite intermediate. The decomposition of this intermediate to the final product can occur via two main pathways:

-

Sₙi (Internal Nucleophilic Substitution): This pathway involves the formation of a tight ion pair, leading to the chlorine atom being delivered from the same face, resulting in retention of configuration.[1]

-

Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the mechanism shifts to a classic Sₙ2 pathway. Pyridine reacts with the intermediate, and the liberated chloride ion then acts as a nucleophile, attacking from the backside and leading to an inversion of configuration.[1]

The reaction with thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride.[3]

With Concentrated Hydrochloric Acid (HCl)

The reaction of secondary alcohols with concentrated hydrochloric acid typically proceeds through an Sₙ1 mechanism.[4] This pathway involves the following steps:

-

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. In a strongly acidic medium, it gets protonated to form a good leaving group, water.[4][5]

-

Formation of a Carbocation: The protonated alcohol dissociates, forming a secondary carbocation and a water molecule. This is the rate-determining step of the reaction.[6][7]

-

Nucleophilic Attack: The chloride ion (from HCl) acts as a nucleophile and attacks the carbocation to form the final product, this compound.[6]

Due to the formation of a carbocation intermediate, there is a possibility of rearrangements to form a more stable carbocation. However, in the case of 4-octanol, a hydride shift would lead to an equally stable secondary carbocation, so significant rearrangement is not expected. The Sₙ1 reaction is generally faster for tertiary and secondary alcohols due to the increased stability of the corresponding carbocations.[4][8]

Data Presentation

Quantitative data for the reactant and product are summarized below.

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | 4-Octanol | This compound |

| Molecular Formula | C₈H₁₈O | C₈H₁₇Cl[9][10][11] |

| Molar Mass | 130.23 g/mol [12] | 148.67 g/mol [9][10][11] |

| Boiling Point | 174-176 °C[12] | ~179 °C (estimate)[13] |

| Density | 0.818 g/mL at 20 °C[12] | ~0.877 g/mL (estimate)[13] |

| CAS Number | 589-62-8[12] | 999-07-5[10][11] |

Table 2: Comparison of Chlorination Methods for Secondary Alcohols

| Reagent | Mechanism | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Sₙi or Sₙ2 | Room temperature or gentle heating | Gaseous byproducts, good yields | Reagent is corrosive and moisture-sensitive |

| Conc. Hydrochloric Acid (HCl) | Sₙ1 | Reflux, often with a catalyst (e.g., ZnCl₂) | Inexpensive reagent | Slower reaction rates for secondary alcohols, potential for rearrangements, requires a catalyst for efficient conversion[4] |

| Phosphorus Pentachloride (PCl₅) | - | Room temperature | - | Violent reaction, solid byproducts that can complicate purification[3] |

Experimental Protocols

The following are general experimental protocols for the synthesis of this compound from 4-octanol using thionyl chloride and concentrated hydrochloric acid.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol is adapted from standard procedures for the conversion of secondary alcohols to alkyl chlorides.

Materials:

-

4-octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, for Sₙ2 mechanism)

-

Diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, heating mantle, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-octanol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled 4-octanol with stirring. The reaction is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into ice-cold water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the crude this compound with diethyl ether.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis using Concentrated Hydrochloric Acid (Lucas Test Conditions)

This protocol utilizes the Lucas reagent (concentrated HCl and ZnCl₂) for the conversion.

Materials:

-

4-octanol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous zinc chloride (ZnCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus.

Procedure:

-

Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

-

In a round-bottom flask, add 4-octanol and the Lucas reagent.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature. An oily layer of this compound should separate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation.

Mandatory Visualizations

Reaction Pathway

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (4S)-4-chlorooctane | C8H17Cl | CID 86308645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Octane, 4-chloro- [webbook.nist.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 4-Octanol ≥97.0% (GC) | 589-62-8 [sigmaaldrich.com]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to the Formation Mechanisms of 4-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms involved in the formation of 4-chlorooctane, a halogenated alkane with applications in organic synthesis and as an intermediate in the production of various chemicals. This document details the synthesis of this compound through two principal routes: the nucleophilic substitution of octan-4-ol and the free-radical chlorination of n-octane. Each method is discussed in depth, with a focus on reaction mechanisms, experimental considerations, and quantitative analysis of product distribution.

Nucleophilic Substitution of Octan-4-ol

The conversion of octan-4-ol, a secondary alcohol, to this compound can be achieved through nucleophilic substitution reactions. The choice of chlorinating agent significantly influences the operative reaction mechanism, which can proceed via S(_N)1, S(_N)2, or S(_N)i pathways.

Reaction with Hydrogen Chloride (HCl)

The reaction of secondary alcohols with hydrogen chloride typically proceeds through an S(_N)1 mechanism. This pathway involves the formation of a carbocation intermediate.

Mechanism:

-

Protonation of the Hydroxyl Group: The hydroxyl group of octan-4-ol is a poor leaving group. In the presence of a strong acid like HCl, the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the fourth carbon of the octane chain.

-

Nucleophilic Attack: The chloride ion (Cl

) acts as a nucleophile and attacks the carbocation, forming this compound. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the starting alcohol were chiral.−

An In-depth Technical Guide to 4-Chlorooctane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of 4-chlorooctane, a halogenated alkane with significant applications in organic synthesis and as a precursor in the development of novel chemical entities. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and illustrates its utility in synthetic pathways relevant to pharmaceutical and chemical research. The information is presented to support researchers, scientists, and professionals in the field of drug development in understanding and utilizing this versatile chemical compound.

Chemical Identity and Properties

This compound is a secondary alkyl chloride. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 999-07-5[1][2][3] |

| Molecular Formula | C₈H₁₇Cl[1][2][3] |

| SMILES | CCCCC(Cl)CCC |

| InChI | InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3[3] |

| InChIKey | SRGMFDQMGOZQPO-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 148.67 g/mol [1][3] |

| Density | 0.862 g/cm³ |

| Boiling Point | 173.4 °C at 760 mmHg |

| Flash Point | 52.5 °C |

| Refractive Index | 1.423 |

| Solubility | Soluble in organic solvents such as hexane, toluene, and diethyl ether; limited solubility in water. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in common organic transformations. These protocols are foundational for the use of this compound in broader synthetic campaigns.

Synthesis of this compound from Octan-4-ol

This protocol describes a typical procedure for the chlorination of a secondary alcohol using thionyl chloride.

Materials:

-

Octan-4-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octan-4-ol (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A small amount of pyridine (catalytic) can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation.

Nucleophilic Substitution: Synthesis of 4-Octyl Azide

This protocol demonstrates a typical Sₙ2 reaction using this compound as the substrate.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of sodium azide (1.5 equivalents) in anhydrous DMF in a round-bottom flask, add this compound (1.0 equivalent).

-

Heat the reaction mixture to 70-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-octyl azide.

-

Further purification can be achieved by column chromatography on silica gel.

Synthetic Pathways and Logical Workflows

This compound is a valuable building block in organic synthesis. The following diagrams illustrate its role in key synthetic transformations.

Caption: Workflow for a typical Sₙ2 nucleophilic substitution reaction using this compound.

Caption: Synthetic pathway illustrating the formation and reaction of a Grignard reagent from this compound.

Applications in Drug Development and Medicinal Chemistry

Chlorinated organic compounds are integral to the pharmaceutical industry, with a significant number of FDA-approved drugs containing at least one chlorine atom.[4] Alkyl chlorides like this compound serve as important intermediates and alkylating agents in the synthesis of more complex molecules with potential biological activity.[5]

The lipophilic nature of the octyl chain combined with the reactive chloro group makes this compound a useful synthon for introducing eight-carbon fragments into a target molecule. This can be strategically employed to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. The ability to easily convert the chloro group into other functionalities via nucleophilic substitution or through the formation of an organometallic reagent provides a versatile handle for molecular elaboration in the drug discovery process.

References

Stereoselective Synthesis of 4-Chlorooctane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of 4-chlorooctane, a chiral alkyl halide of interest in various synthetic applications, including the development of novel pharmaceuticals. The stereochemical control at the C4 position is a critical aspect of its synthesis, enabling access to enantiomerically pure or enriched downstream compounds. This document details the primary methodologies for achieving such control, complete with experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound possesses a stereocenter at the fourth carbon atom, existing as two enantiomers: (S)-4-chlorooctane and (R)-4-chlorooctane. The ability to selectively synthesize one enantiomer over the other is paramount for applications where chirality dictates biological activity or material properties. The primary strategy for the stereoselective synthesis of this compound involves the stereospecific chlorination of a chiral precursor, typically (R)- or (S)-4-octanol. The choice of chlorinating agent and reaction conditions determines the stereochemical outcome, primarily proceeding with either inversion or retention of configuration at the stereocenter.

Stereospecific Chlorination of Chiral 4-Octanol

The most direct approach to enantiomerically enriched this compound is through the nucleophilic substitution of a chiral 4-octanol. Several classical and modern organic reactions can be employed for this transformation, each with distinct advantages and mechanistic pathways.

Synthesis with Inversion of Configuration

Reactions that proceed via an Sₙ2 mechanism are ideal for achieving a complete inversion of stereochemistry. This allows for the predictable synthesis of (S)-4-chlorooctane from (R)-4-octanol, and vice versa.

The Appel reaction provides a mild and effective method for the conversion of alcohols to alkyl chlorides with inversion of configuration.[1][2] The reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to activate the hydroxyl group for nucleophilic attack by the chloride ion.

Reaction Mechanism:

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and carbon tetrachloride. The alcohol then deprotonates chloroform, and the resulting alkoxide attacks the phosphonium salt. This forms an alkoxyphosphonium intermediate, which is then displaced by the chloride ion in an Sₙ2 fashion, leading to the inverted alkyl chloride and triphenylphosphine oxide.[2][3]

Experimental Protocol (General): [3]

-

To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary alcohol (1.0 eq) and triphenylphosphine (1.1-1.5 eq) in an anhydrous solvent such as acetonitrile or dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add carbon tetrachloride (1.1-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For less reactive secondary alcohols, heating to reflux may be necessary.[4]

-

Upon completion, the triphenylphosphine oxide byproduct can be removed by filtration if it precipitates, or the solvent can be removed under reduced pressure and the crude product purified by flash column chromatography.

The Mitsunobu reaction is another powerful tool for the stereospecific conversion of alcohols with inversion of configuration.[5] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. A suitable nucleophile, in this case a chloride source, then displaces the activated hydroxyl group.

Reaction Mechanism:

Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol attacks the phosphorus atom, and after a proton transfer, an alkoxyphosphonium salt is formed. This intermediate is then attacked by the chloride nucleophile in an Sₙ2 manner, resulting in the inverted alkyl chloride.[6]

Experimental Protocol (General): [7]

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral secondary alcohol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable chloride source (e.g., zinc chloride or lithium chloride, 1.5 eq) in an anhydrous solvent like THF or dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to separate the desired alkyl chloride from triphenylphosphine oxide and the reduced azodicarboxylate.

Synthesis with Retention or Inversion of Configuration

The reaction of alcohols with thionyl chloride is a classic method for preparing alkyl chlorides. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the solvent used.[8][9]

-

With Inversion (Sₙ2): In the presence of a solvent like pyridine, the reaction typically proceeds with inversion of configuration. Pyridine acts as a nucleophile and a base, facilitating the formation of a chlorosulfite ester and then a pyridinium intermediate, which is susceptible to backside attack by the chloride ion.[8]

-

With Retention (Sₙi): In non-coordinating solvents (e.g., toluene or chloroform), the reaction can proceed with retention of configuration through an internal return mechanism (Sₙi), where the chloride is delivered from the same face as the departing chlorosulfite group. The addition of a Lewis acid like TiCl₄ can also promote retention.[8][9]

Reaction Mechanism (Sₙ2 Pathway with Pyridine):

The alcohol attacks thionyl chloride, and pyridine assists in the removal of a proton. The resulting chlorosulfite intermediate reacts with another molecule of pyridine to form a pyridinium salt. The chloride ion then displaces this leaving group via an Sₙ2 attack, leading to inversion of stereochemistry.[8]

Experimental Protocol (with Inversion): [8]

-

In a flame-dried, two-necked round-bottom flask, dissolve the chiral secondary alcohol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time or until completion as monitored by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alkyl chloride by distillation or flash column chromatography.

Quantitative Data

| Reaction | Reagents | Stereochemical Outcome | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |

| Appel Reaction | PPh₃, CCl₄ | Inversion | 70-95 | >95 |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, ZnCl₂/LiCl | Inversion | 60-90 | >95 |

| Thionyl Chloride | SOCl₂, Pyridine | Inversion | 60-90 | >90 |

| Thionyl Chloride | SOCl₂, Non-coordinating solvent | Retention (Sₙi) | Variable | Variable |

Note: The yields and enantiomeric excesses are typical values for secondary alcohols and may vary for the specific substrate, 4-octanol.

Experimental Workflow

The general workflow for the synthesis and purification of stereochemically defined this compound from the corresponding 4-octanol is outlined below.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through the stereospecific chlorination of enantiomerically pure 4-octanol. The choice of methodology, particularly between the Appel reaction, Mitsunobu reaction, and chlorination with thionyl chloride under controlled conditions, allows for predictable stereochemical outcomes, primarily with inversion of configuration. For researchers and professionals in drug development, the ability to access specific enantiomers of this compound opens avenues for the synthesis of novel chiral molecules with potentially enhanced biological activity and specificity. Careful execution of the described protocols and rigorous purification and analysis are essential for obtaining the desired product in high yield and enantiomeric purity.

References

- 1. Appel Reaction [organic-chemistry.org]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Secondary Alkyl Halides: An In-depth Technical Guide on 4-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary alkyl halides are pivotal intermediates in organic synthesis, valued for their versatile reactivity in both nucleophilic substitution and elimination reactions. Their reaction pathways are delicately balanced, influenced by a confluence of factors including the nature of the substrate, the nucleophile or base, the solvent, and the temperature. Understanding and controlling these pathways is crucial for the strategic design and successful execution of synthetic routes in pharmaceutical and materials science.

This technical guide provides a comprehensive overview of the reactivity of a representative secondary alkyl halide, 4-chlorooctane. It delves into the mechanistic details of S(_N)1, S(_N)2, E1, and E2 reactions, presenting quantitative data from analogous systems to illustrate key reactivity principles. Detailed experimental protocols and visual representations of reaction pathways are provided to serve as a practical resource for laboratory professionals.

Competing Reaction Pathways: Substitution vs. Elimination

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (S(_N)) and elimination (E) reactions. The predominant pathway is dictated by the specific reaction conditions.

-

Nucleophilic Substitution (S(_N)) : In these reactions, a nucleophile replaces the chlorine atom. This can occur via two distinct mechanisms:

-

S(_N)2 (Substitution Nucleophilic Bimolecular) : A one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs.

-

S(_N)1 (Substitution Nucleophilic Unimolecular) : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.

-

-

Elimination (E) : These reactions result in the formation of an alkene through the removal of the chlorine atom and a proton from an adjacent carbon. The two main mechanisms are:

-

E2 (Elimination Bimolecular) : A one-step, concerted reaction where a base removes a proton and the chloride ion leaves simultaneously.

-

E1 (Elimination Unimolecular) : A two-step process that proceeds through a carbocation intermediate, followed by the removal of a proton by a base.

-

The competition between these four pathways is a central theme in the chemistry of secondary alkyl halides. The following sections will explore each mechanism in detail, highlighting the factors that favor one pathway over the others.

Data Presentation: Factors Influencing Reaction Pathways

The outcome of a reaction involving this compound is highly dependent on several key factors. The following table summarizes these influences on the four primary reaction mechanisms.

| Factor | S(N)2 | S(_N)1 | E2 | E1 |

| Substrate Structure | Favored by less sterically hindered substrates (methyl > 1° > 2°). | Favored by substrates that form stable carbocations (3° > 2°).[1] | Favored by more substituted alkyl halides (3° > 2° > 1°). | Favored by substrates that form stable carbocations (3° > 2°). |

| Nucleophile/Base | Favored by strong, non-bulky nucleophiles.[2] | Favored by weak nucleophiles (often the solvent).[1] | Favored by strong, often bulky, bases.[3] | Favored by weak bases (often the solvent). |

| Solvent | Favored by polar aprotic solvents (e.g., acetone, DMSO).[4] | Favored by polar protic solvents (e.g., ethanol, water).[5] | Solvent polarity is less critical than for E1, but a polar aprotic solvent is often used. | Favored by polar protic solvents. |

| Temperature | Generally proceeds at moderate temperatures. | Generally proceeds at moderate temperatures. | Favored by higher temperatures.[2] | Favored by higher temperatures. |

| Leaving Group | Good leaving group is required (I > Br > Cl > F). | Good leaving group is required (I > Br > Cl > F). | Good leaving group is required (I > Br > Cl > F). | Good leaving group is required (I > Br > Cl > F). |

Illustrative Quantitative Data for Secondary Haloalkanes

| Reaction | Substrate | Nucleophile/Base | Solvent | Temperature (°C) | Rate Constant (k) | Product Ratio (Substitution:Elimination) |

| S(_N)2 | 2-Bromobutane | Sodium Iodide | Acetone | 25 | 1.1 x 10 | Major Substitution |

| S(_N)1 (Solvolysis) | 2-Bromooctane | Ethanol | 80% Ethanol | 55 | 1.05 x 10 | - |

| E2 | 2-Bromobutane | Sodium Ethoxide | Ethanol | 55 | - | 20:80 (approx.) |

| E2 (Bulky Base) | 2-Bromobutane | Potassium tert-butoxide | tert-Butanol | 55 | - | Minor Substitution, Major Elimination (Hofmann product favored) |

Note: The data presented are illustrative and compiled from various sources on the reactivity of secondary alkyl halides. The exact rates and product distributions for this compound may vary.

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the four primary reaction pathways for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving a secondary alkyl halide like this compound. These protocols are based on established procedures and can be adapted for specific research needs.

Protocol 1: S(_N)2 Reaction of this compound with Sodium Iodide in Acetone

Objective: To synthesize 4-iodooctane via an S(_N)2 reaction and monitor the reaction progress by the precipitation of sodium chloride.

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate (Na(_2)S(_2)O(_3)), 5% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

-

Add this compound (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 2-4 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodooctane.

-

Purify the product by vacuum distillation.

-

Characterize the product using NMR spectroscopy and confirm its purity using GC-MS.

Protocol 2: E2 Reaction of this compound with Potassium tert-Butoxide

Objective: To synthesize a mixture of octenes via an E2 elimination reaction using a strong, bulky base.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol, anhydrous

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID) for product ratio analysis

Procedure:

-

Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous tert-butanol to the flask, followed by potassium tert-butoxide (1.5 equivalents). Stir until the base is fully dissolved.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 83 °C) and maintain for 3-6 hours.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator (the octene products are volatile).

-

Analyze the product mixture by GC-FID to determine the ratio of elimination products (cis/trans-4-octene, 3-octene).

-

The products can be further purified by fractional distillation if desired.

Conclusion

The reactivity of this compound, as a representative secondary alkyl halide, is a nuanced interplay of substitution and elimination pathways. A thorough understanding of the factors that govern these reactions is paramount for controlling reaction outcomes and achieving desired synthetic targets. By carefully selecting the nucleophile or base, solvent, and temperature, researchers can strategically favor S(_N)1, S(_N)2, E1, or E2 mechanisms. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this versatile class of compounds.

References

- 1. amherst.edu [amherst.edu]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Boiling point and density of 4-Chlorooctane

An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorooctane

For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the physical and chemical properties of organic compounds is paramount. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination and a summary of key data.

Physicochemical Data of this compound

The boiling point and density are critical parameters for the identification, purification, and handling of this compound. The following table summarizes the reported values for these properties.

| Property | Value | Conditions |

| Boiling Point | 173.4°C | at 760 mmHg[1] |

| 92°C | at 50 Torr | |

| Density | 0.862 g/cm³ | Not Specified |

| 0.8756 g/cm³ | at 20°C |

Experimental Determination of Physicochemical Properties

Accurate determination of the boiling point and density of this compound requires precise experimental techniques. The following sections detail the methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Capillary Tube Method

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of this compound is placed in the sample tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the sample tube containing the liquid.

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath, making sure the open end of the capillary tube is below the liquid surface.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Methodology: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (e.g., Gay-Lussac or Weld type)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated)

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 20°C).

-

The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at that temperature.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The this compound-filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the this compound-filled pycnometer is accurately measured.

-

The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Synthetic Pathway for this compound

The synthesis of this compound can be achieved through the chlorination of octan-4-ol. The following diagram illustrates a general workflow for this type of synthesis, purification, and characterization.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

References

Molecular weight and formula of 4-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Chlorooctane, a halogenated alkane of interest in various chemical syntheses. The information is presented to be a readily accessible reference for laboratory and development settings.

Core Molecular Data

A summary of the key molecular identifiers and properties of this compound is provided in the table below for straightforward reference.

| Parameter | Value | Source |

| Chemical Formula | C₈H₁₇Cl | [1][2][3][4][5][6] |

| Molecular Weight | 148.674 g/mol | [2][3][4] |

| CAS Registry Number | 999-07-5 | [2][3][4][5] |

| Canonical SMILES | CCCCC(Cl)CCC | [1] |

| InChI | InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | [1][3][4][5] |

| InChIKey | SRGMFDQMGOZQPO-UHFFFAOYSA-N | [1][3][4][5] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical flow from the compound's name to its detailed structural and formulaic representations.

Caption: Figure 1. Hierarchical Representation of this compound Identifiers

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this document. However, researchers can refer to established methods in synthetic organic chemistry literature for the preparation of alkyl halides. Characterization would typically involve standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and identity, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.

Data Presentation

The quantitative data pertaining to the molecular formula and weight of this compound is summarized in the table under the "Core Molecular Data" section. This tabular format allows for quick and efficient retrieval of essential information.

References

Methodological & Application

Application Notes and Protocols for the Formation of Grignard Reagents from 4-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of Grignard reagents from 4-chlorooctane. This secondary alkyl chloride presents unique challenges compared to its more reactive bromide and iodide counterparts. The information herein is intended to guide researchers in successfully synthesizing and utilizing this valuable, branched organometallic reagent in various synthetic applications, including the construction of complex molecular architectures relevant to drug discovery and development.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most versatile and widely used classes of organometallic compounds in organic synthesis. They serve as powerful carbon-based nucleophiles for the formation of new carbon-carbon bonds. The synthesis of Grignard reagents from secondary alkyl halides, particularly chlorides like this compound, can be challenging due to their lower reactivity compared to primary halides and the corresponding bromides and iodides. However, the successful formation of the 4-octylmagnesium chloride Grignard reagent opens avenues for the introduction of the branched octyl group in a variety of chemical transformations.

The primary challenge in the formation of Grignard reagents from less reactive alkyl chlorides lies in the initiation of the reaction. The passivation of the magnesium metal surface by a layer of magnesium oxide can hinder the reaction. Therefore, activation of the magnesium is often crucial for success.

Reaction Mechanism and Signaling Pathway

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide. The generally accepted mechanism, while complex and believed to involve radical intermediates and single electron transfer (SET) processes on the magnesium surface, can be simplified as follows:

Quantitative Data Summary

Due to the limited availability of specific literature data for the Grignard reaction of this compound, the following table provides representative data extrapolated from protocols for similar secondary alkyl chlorides and general knowledge of Grignard reactions. Yields and reaction times are highly dependent on the success of the initiation step and the purity of reagents and solvents.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 molar equivalent | |

| Magnesium Turnings | 1.2 - 1.5 molar equivalents | A slight excess is used to ensure complete reaction of the alkyl chloride. |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally preferred for less reactive chlorides due to its higher boiling point and better solvating properties for the Grignard reagent compared to diethyl ether. |

| Temperature (Initiation) | Room Temperature to 65 °C (Reflux) | Gentle warming may be necessary to initiate the reaction. |

| Temperature (Reaction) | 40 - 65 °C | The reaction is exothermic and may require cooling to maintain a steady reflux. |

| Reaction Time | 2 - 6 hours | Completion is often indicated by the consumption of most of the magnesium. |

| Product | ||

| Expected Yield | 50 - 75% | Yields can be variable and are highly dependent on reaction initiation and conditions.[1] |

Experimental Protocols

Strict anhydrous conditions are essential for the success of any Grignard reaction. All glassware must be thoroughly dried (e.g., oven-dried at >120 °C overnight and assembled hot under an inert atmosphere), and anhydrous solvents must be used. Grignard reagents react readily with protic sources such as water, alcohols, and carboxylic acids.

Protocol 1: Preparation of 4-Octylmagnesium Chloride

This protocol describes a general procedure for the synthesis of a Grignard reagent from a secondary alkyl chloride.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for activation)

-

1,2-Dibromoethane (optional, for activation)

-

Nitrogen or Argon gas for inert atmosphere

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas inlet

Procedure:

-

Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine will react with the magnesium surface to expose a fresh, reactive surface. Alternatively, a few drops of 1,2-dibromoethane can be added, which will react with the magnesium to form ethene and magnesium bromide, thereby activating the surface.

-

Reaction Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings. The reaction may start spontaneously, which is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and gentle boiling of the THF. If the reaction does not initiate, gentle warming with a heating mantle may be necessary. Be prepared to cool the flask with an ice-water bath once the reaction begins, as it is exothermic.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but gentle reflux. If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask.

-

Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-3 hours to ensure complete reaction. The reaction is typically complete when most of the magnesium has been consumed.

-

Use: Cool the resulting grayish and slightly cloudy solution of 4-octylmagnesium chloride to room temperature. The Grignard reagent is now ready to be used in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.

Protocol 2: Titration of the Grignard Reagent

It is highly recommended to determine the exact concentration of the prepared Grignard reagent before its use in a subsequent reaction. A common method is titration against a known amount of a proton source in the presence of an indicator.

Materials:

-

Anhydrous Toluene

-

Dry isopropanol (or other secondary alcohol) of known concentration in toluene

-

1,10-Phenanthroline (indicator)

-

Dry syringes and needles

Procedure:

-

In a dry flask under an inert atmosphere, dissolve a small, accurately weighed amount of 1,10-phenanthroline in anhydrous toluene.

-

Add a known volume (e.g., 1.00 mL) of the prepared 4-octylmagnesium chloride solution via a syringe. The solution should turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.

-

Titrate this solution with the standardized isopropanol solution until the color disappears.

-

The molarity of the Grignard reagent can be calculated based on the volume of the isopropanol solution required to reach the endpoint.

Conclusion

The formation of a Grignard reagent from this compound, while requiring careful attention to anhydrous conditions and magnesium activation, provides a valuable synthetic tool for the introduction of a branched alkyl group. The protocols and data presented in these application notes serve as a guide for researchers to successfully prepare and utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the construction of complex organic molecules is paramount.

References

Application Notes and Protocols for 4-Chlorooctane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-chlorooctane as an alkylating agent in various organic synthesis reactions. This compound, a secondary alkyl halide, is a versatile reagent for introducing an octyl group onto a variety of substrates, including phenols, alcohols, aromatic rings, and sources of nucleophilic carbon and nitrogen. The protocols outlined below are based on established synthetic methodologies and provide a foundation for laboratory application.

Williamson Ether Synthesis with Phenols and Alcohols

The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4][5] In this application, this compound serves as the electrophile, reacting with the sodium salt of a phenol or an alcohol (the nucleophile) to form the corresponding octyl ether. Given that this compound is a secondary halide, elimination reactions can be a competing side reaction. Therefore, reaction conditions should be carefully controlled to favor substitution.

Quantitative Data Summary

| Parameter | Phenol Alkylation (Representative) | Alcohol Alkylation (Representative) |

| Substrate | Phenol | Ethanol |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Temperature | 80-100 °C | 50-70 °C |

| Reaction Time | 4-8 hours | 6-12 hours |

| Yield | 60-80% | 50-70% |

Experimental Protocol: Synthesis of 4-Octylphenyl Ether

This protocol details the synthesis of 4-octylphenyl ether from phenol and this compound.

Materials:

-

Phenol

-

This compound

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-